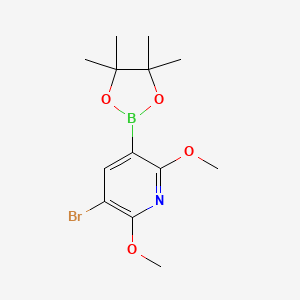
4-bromo-3-formyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a formyl group at the 3-position, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-formyl-N-methylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of 3-formylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the conversion of the carboxylic acid group to an amide via reaction with methylamine. The reaction conditions often involve the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) for the bromination step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods are also tailored to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr) using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KSCN in acetone.
Major Products Formed
Oxidation: 4-bromo-3-carboxy-N-methylbenzamide.
Reduction: 4-bromo-3-hydroxymethyl-N-methylbenzamide.
Substitution: 4-methoxy-3-formyl-N-methylbenzamide or 4-thiocyanato-3-formyl-N-methylbenzamide.
Aplicaciones Científicas De Investigación
4-Bromo-3-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-formyl-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methylbenzamide:
3-Formyl-N-methylbenzamide: Lacks the bromine atom, which affects its ability to participate in halogen bonding interactions.
4-Bromo-3-formyl-N-phenylbenzamide: Contains a phenyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Bromo-3-formyl-N-methylbenzamide is unique due to the presence of both the bromine atom and the formyl group, which confer distinct reactivity and interaction capabilities. This combination makes it a versatile intermediate for various synthetic applications and a valuable compound for research in medicinal chemistry and materials science .
Propiedades
Número CAS |
1289208-90-7 |
|---|---|
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
4-bromo-3-formyl-N-methylbenzamide |
InChI |
InChI=1S/C9H8BrNO2/c1-11-9(13)6-2-3-8(10)7(4-6)5-12/h2-5H,1H3,(H,11,13) |
Clave InChI |
BJLRLRVZZYWVRS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)Br)C=O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




